molecular formula C18H19NO5 B8591723 2-[3-(3,4-Dimethoxyphenyl)propanamido]benzoic acid

2-[3-(3,4-Dimethoxyphenyl)propanamido]benzoic acid

Cat. No.: B8591723
M. Wt: 329.3 g/mol
InChI Key: NBAMCRSJCGXQCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(3,4-Dimethoxyphenyl)propanamido]benzoic acid is a useful research compound. Its molecular formula is C18H19NO5 and its molecular weight is 329.3 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C18H19NO5

Molecular Weight

329.3 g/mol

IUPAC Name

2-[3-(3,4-dimethoxyphenyl)propanoylamino]benzoic acid

InChI

InChI=1S/C18H19NO5/c1-23-15-9-7-12(11-16(15)24-2)8-10-17(20)19-14-6-4-3-5-13(14)18(21)22/h3-7,9,11H,8,10H2,1-2H3,(H,19,20)(H,21,22)

InChI Key

NBAMCRSJCGXQCQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCC(=O)NC2=CC=CC=C2C(=O)O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Palladium on carbon (5%, 50 mg) was added to a solution of (E)-2-[[3-(3,4-dimethoxyphenyl)-1-oxo-2-propenyl]amino]benzoic acid (tranilast) (0.50 g, 1.5 mmol) in THF (9.0 mL), EtOH (1.0 mL) and AcOH (1 drop). The suspension was stirred under an atmosphere of hydrogen for 16 h and filtered. The filtrate was concentrated under reduced pressure and the crude product was recrystallised from EtOAc/petrol to give 2-[[3-(3,4-dimethoxyphenyl)-1-oxopropyl]amino]benzoic acid (0.39 g, 77%) as a colourless crystalline solid; mp 137° C., lit. [24] 136-137.5° C.; δH (500 MHz, DMSO-d6) 2.68 (t, J=7.5 Hz, 2H, CH2CO), 2.87 (t, J=7.5 Hz, 2H, CH2Ar), 3.68 (s, 3H, OCH3), 3.70 (5, 3H, OCH3), 6.74 (d, J5′,6′=8.2 Hz, 1H, H6′), 6.82 (d, J5′,6′=8.2 Hz, 1H, H5′), 6.86 (s, 1H, H2′), 7.12 (t, J3,4=J4,5=8.0 Hz, 1H, H4), 7.57 (t, J4,5=J5,6=8.0 Hz, 1H, H5), 7.95 (d, J3,4=8.0 Hz, 1H, H3), 8.47 (d, J5,6=8.0 Hz, 1H, H6), 11.11 (s, 1H, NH), 13.57 (br s, 1H, CO2H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
50 mg
Type
catalyst
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

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